6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC15780776
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid -](/images/structure/VC15780776.png)
Specification
Molecular Formula | C9H7BrN2O2 |
---|---|
Molecular Weight | 255.07 g/mol |
IUPAC Name | 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
Standard InChI Key | DQDONIZPMFCKPE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C2N1C=C(C=C2)Br)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The molecular formula of 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol . The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system incorporating both imidazole and pyridine rings, with substitutions at key positions modulating its electronic and steric properties.
Key Structural Features:
-
Bromine at C6: Enhances electrophilicity and facilitates cross-coupling reactions.
-
Methyl group at C3: Increases lipophilicity, potentially improving membrane permeability.
-
Carboxylic acid at C2: Enables salt formation and derivatization into esters or amides.
Physical Properties
Available data indicate the compound is supplied as a liquid with an assay purity of 98–99% . Critical parameters such as melting point, boiling point, and water solubility remain unreported in public literature. Storage recommendations specify keeping the compound in a tightly sealed container under dry, cool, and well-ventilated conditions to prevent degradation .
Property | Value/Description |
---|---|
CAS Registry Number | 1146935-36-5 |
Molecular Formula | C₉H₇BrN₂O₂ |
Molecular Weight | 255.07 g/mol |
Appearance | Liquid |
Purity | 98–99% |
Storage Conditions | Dry, cool, ventilated environment |
Synthetic Relevance and Applications
Role as a Synthetic Intermediate
Comparative Analysis with Structural Analogs
Brominated vs. Non-Brominated Derivatives
Derivative | Reactivity | Biological Activity |
---|---|---|
6-Bromo-3-methylimidazo[...] | High electrophilicity (C6-Br) | Enhanced antimicrobial potential |
3-Methylimidazo[...] (no Br) | Lower cross-coupling utility | Reduced membrane permeability |
Carboxylic Acid Functionalization
Compared to ester or amide derivatives, the free carboxylic acid group offers unique advantages:
-
Ionizability: Facilitates salt formation for improved aqueous solubility.
-
Direct Bioconjugation: Enables covalent linkage to biomolecules (e.g., peptides, antibodies).
Future Research Directions
Unexplored Pharmacological Avenues
-
Kinase Inhibition: Computational docking studies could predict interactions with oncogenic kinases (e.g., EGFR, BRAF).
-
Antiviral Screening: Evaluation against RNA viruses (e.g., SARS-CoV-2) given the scaffold’s affinity for viral proteases.
Advanced Synthetic Methodologies
-
Flow Chemistry: Continuous-flow systems may optimize yields in multi-step syntheses.
-
Microwave-Assisted Reactions: Reduce reaction times for bromine-mediated cross-couplings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume